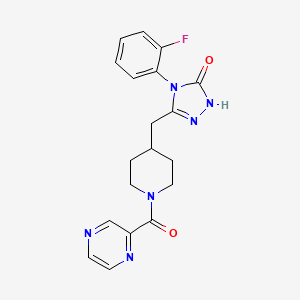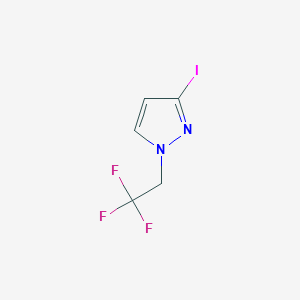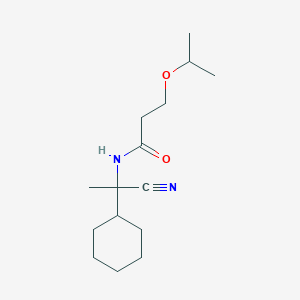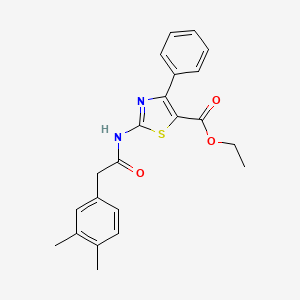![molecular formula C19H14N4O3 B2611183 3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1251623-10-5](/img/structure/B2611183.png)
3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Indole derivatives: , including the one , have been studied for their antibacterial properties . The piperazine moiety present in these compounds is known to enhance pharmacokinetic properties and has been incorporated into various antibacterial drugs. Research indicates that modifications to the indole structure can lead to compounds with significant activity against resistant bacterial strains, which is crucial in the fight against antibiotic resistance.
Antifungal Applications
Compounds with a 1,2,4-triazole structure, which is related to the core structure of the compound , have demonstrated antifungal activities . These activities are particularly relevant in the development of new treatments for fungal infections, which are a growing concern due to the increasing number of immunocompromised patients.
Anticancer Research
Indole derivatives: have been explored for their potential in anticancer therapy . The structural complexity and diverse functionality of indole-based compounds allow for the targeting of various cancer pathways. This includes the inhibition of tumor growth and metastasis, making them valuable candidates for further anticancer drug development.
Neurodegenerative Disease Treatment
The piperazine ring, a component of the compound, is being investigated for its therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Piperazine derivatives are known to cross the blood-brain barrier and interact with central nervous system targets, which is essential for treating these conditions.
Agricultural Chemicals
In the agricultural sector, piperazine derivatives are utilized for their antiparasitic and antifungal properties . They can be incorporated into pesticides to protect crops from various pests and diseases, contributing to increased agricultural productivity and food security.
Environmental Impact Mitigation
Research into indole and piperazine derivatives also includes their environmental impact . Understanding the pharmacokinetics and environmental fate of these compounds is essential for developing sustainable practices in their production and use, minimizing ecological disruption.
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-16-10-6-5-9-14(16)18-20-19(26-22-18)17-15(24)11-12-23(21-17)13-7-3-2-4-8-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZQUOKKMBXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)
